epi-Sancycline Hydrochloride

Description

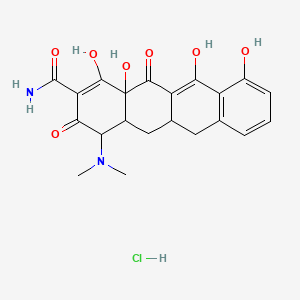

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23ClN2O7 |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |

InChI Key |

CIJFGLCHAOVWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |

Origin of Product |

United States |

An In-depth Technical Guide to epi-Sancycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

epi-Sancycline (B565406) hydrochloride is the 4-epimer of sancycline (B610677), a semisynthetic tetracycline (B611298) antibiotic. As with other tetracyclines, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the stereochemical change at the C4 position in epi-sancycline significantly impacts its biological activity, rendering it less potent than its parent compound. This technical guide provides a comprehensive overview of epi-sancycline hydrochloride, including its physicochemical properties, mechanism of action, and synthesis. It also presents available quantitative data on its biological activity in comparison to sancycline and details experimental protocols relevant to its study.

Introduction

Tetracycline antibiotics are a class of broad-spectrum antimicrobial agents characterized by a four-ring carbocyclic structure. Sancycline, a semisynthetic tetracycline, demonstrates activity against a range of Gram-positive and Gram-negative bacteria.[1] epi-Sancycline is a stereoisomer of sancycline, differing in the configuration of the dimethylamino group at the C4 position.[2][3] This epimerization is a known phenomenon among tetracyclines, often occurring under acidic conditions, and generally leads to a reduction in antibacterial efficacy.[4][5] Understanding the properties and activity of epi-sancycline is crucial for the development, manufacturing, and quality control of sancycline-based therapeutics, as well as for research into tetracycline structure-activity relationships.

Physicochemical Properties

The physicochemical properties of epi-Sancycline Hydrochloride are summarized in the table below. These properties are similar to those of its parent compound, sancycline hydrochloride, due to their identical chemical formula and molecular weight.

| Property | Value | Reference(s) |

| Chemical Name | (4R,4aS,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride | [6] |

| Synonyms | 4-epi-Sancycline Hydrochloride, 6-Demethyl-6-deoxyepitetracycline Hydrochloride | [2][7] |

| CAS Number | 906364-48-5 | [3] |

| Molecular Formula | C₂₁H₂₃ClN₂O₇ | [3] |

| Molecular Weight | 450.87 g/mol | [3] |

Mechanism of Action

The antibacterial action of tetracyclines, including sancycline, involves the inhibition of protein synthesis. These molecules bind to the bacterial 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the A-site of the ribosome.[1][8] This prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect.

The stereochemistry at the C4 position, which bears the dimethylamino group, is critical for the biological activity of tetracyclines. Epimerization to the 4-epi form, as seen in epi-sancycline, alters the spatial arrangement of this group, which is thought to reduce the binding affinity to the ribosome. This reduced affinity is the likely basis for the observed decrease in antimicrobial potency of tetracycline epimers.[5][9]

The following diagram illustrates the general mechanism of action for tetracyclines and the impact of epimerization.

Figure 1. Tetracycline Mechanism of Action and the Effect of Epimerization.

Biological Activity: A Comparative Analysis

The following table summarizes available MIC data for sancycline against various bacterial strains. It is anticipated that the MIC values for epi-sancycline would be significantly higher, indicating lower potency.

| Bacterial Strain | Sancycline MIC (µg/mL) | Reference(s) |

| Tetracycline-resistant E. coli | 0.06 - 1 | [2] |

| Tetracycline-resistant S. aureus | 0.06 - 1 | [2] |

| Tetracycline-resistant E. faecalis | 0.06 - 1 | [2] |

| Anaerobic bacteria (average MIC₉₀) | 1 | [2] |

Experimental Protocols

Synthesis and Epimerization

Sancycline is a semi-synthetic tetracycline.[10] Its epimer, epi-sancycline, can be formed through the process of epimerization, which is catalyzed by acidic conditions.[4] A general procedure for the controlled epimerization of tetracyclines can be adapted for the preparation of epi-sancycline for research purposes.

Protocol for Acid-Catalyzed Epimerization of Sancycline (General Procedure):

-

Dissolution: Dissolve sancycline hydrochloride in an appropriate aqueous buffer with a pH in the range of 2 to 6. A common choice is a phosphate (B84403) or citrate (B86180) buffer.

-

Incubation: Incubate the solution at a controlled temperature. The rate of epimerization is temperature-dependent.

-

Monitoring: Monitor the progress of the epimerization over time using High-Performance Liquid Chromatography (HPLC). This allows for the separation and quantification of both sancycline and epi-sancycline.

-

Isolation: Once the desired ratio of epi-sancycline is achieved, the reaction can be stopped by adjusting the pH to a neutral or slightly basic level. The epi-sancycline can then be isolated and purified using preparative HPLC.

The following diagram outlines the workflow for the preparation and analysis of epi-sancycline.

Figure 2. General workflow for the preparation and analysis of epi-Sancycline.

Analytical Methods for Differentiation

Distinguishing between sancycline and epi-sancycline is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) is a standard method for their separation and quantification. Mass spectrometry (MS) can also be used for their differentiation based on their fragmentation patterns.[5]

General HPLC Method for Tetracycline and Epimer Separation:

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: An acidic mobile phase is often employed to achieve good peak shape. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous solution of an acid such as oxalic acid or formic acid.[11][12]

-

Detection: UV detection at a wavelength of approximately 280 nm or 355 nm is suitable for tetracyclines.

-

Gradient: A gradient elution is often necessary to achieve optimal separation of the parent compound, its epimer, and other degradation products.

Conclusion

epi-Sancycline hydrochloride is an important stereoisomer of the antibiotic sancycline. Its formation through epimerization leads to a significant reduction in antibacterial activity. For researchers and drug development professionals, a thorough understanding of the properties, mechanism of action, and analytical methods related to epi-sancycline is essential for ensuring the quality, safety, and efficacy of sancycline-containing products. Further research to quantify the precise difference in biological activity between sancycline and epi-sancycline would be valuable for a more complete understanding of their structure-activity relationship.

References

- 1. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Separation of Tetracyclines | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. obrnutafaza.hr [obrnutafaza.hr]

- 12. files.core.ac.uk [files.core.ac.uk]

The Core Mechanism of Action of epi-Sancycline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

epi-Sancycline Hydrochloride, a semi-synthetic tetracycline (B611298) antibiotic, functions as a potent inhibitor of bacterial protein synthesis. This document provides a detailed exploration of its mechanism of action, focusing on its interaction with the bacterial ribosome. This guide summarizes available quantitative data for the closely related compound Sancycline, outlines detailed experimental protocols for key assays, and presents visual representations of the molecular pathways and experimental workflows. As specific data for epi-Sancycline Hydrochloride is limited, this guide leverages data from Sancycline and the broader tetracycline class to provide a comprehensive overview for research and drug development purposes.

Introduction

epi-Sancycline is the 4-epimer of Sancycline, a semi-synthetic antibiotic related to tetracycline.[1][2] Like other members of the tetracycline class, its antibacterial activity stems from the disruption of protein synthesis in prokaryotic cells.[3] This targeted action makes it an important subject of study, particularly in the context of antibiotic resistance and the development of new therapeutic agents. This technical guide aims to provide a detailed understanding of the core mechanism of action of epi-Sancycline Hydrochloride.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for epi-Sancycline Hydrochloride, consistent with other tetracyclines, is the inhibition of protein synthesis at the level of the ribosome. This process is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[3]

The key steps in this mechanism are:

-

Binding to the 30S Ribosomal Subunit: epi-Sancycline Hydrochloride binds reversibly to the 30S subunit of the bacterial 70S ribosome.[4][5] This interaction is a critical first step in its antibacterial activity.

-

Blocking of the A-Site: Upon binding, the drug sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor site (A-site) on the ribosome-mRNA complex.[4][5]

-

Prevention of Peptide Elongation: By blocking the A-site, epi-Sancycline Hydrochloride effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and synthesis.[3]

Recent studies on tetracyclines also suggest a potential secondary mechanism involving the inhibition of the translation initiation phase of protein synthesis.

Signaling Pathway of Protein Synthesis Inhibition

Caption: Signaling pathway of protein synthesis inhibition by epi-Sancycline Hydrochloride.

Quantitative Data

| Compound | Assay Type | Organism/Strain | Metric | Value | Reference |

| Sancycline | In vitro activity | 339 strains of anaerobic bacteria | Average MIC90 | 1 µg/ml | [6] |

| Tetracycline | In vitro activity | 339 strains of anaerobic bacteria | Average MIC90 | 32 µg/ml | [6] |

| Sancycline | In vitro activity | Tetracycline-resistant E. coli | MIC Range | 0.06 - 1 µg/ml | [6] |

| Sancycline | In vitro activity | Tetracycline-resistant S. aureus | MIC Range | 0.06 - 1 µg/ml | [6] |

| Sancycline | In vitro activity | Tetracycline-resistant E. faecalis | MIC Range | 0.06 - 1 µg/ml | [6] |

| Sancycline | In vivo activity | S. aureus in mice | ED50 (intravenous) | 0.46 mg/kg | [6] |

| Sancycline | In vivo activity | S. aureus in mice | ED50 (subcutaneous) | 0.6 mg/kg | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of tetracycline antibiotics.

Ribosome Binding Assay (Photo-Affinity Labeling)

This protocol is adapted from methodologies used for tetracycline.[7]

Objective: To determine the binding site of epi-Sancycline Hydrochloride on the 30S ribosomal subunit.

Methodology:

-

Preparation of Ribosomal Subunits: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by sucrose (B13894) density gradient centrifugation.

-

Complex Formation:

-

Pre-incubate purified 30S subunits (e.g., 2 µM) in a binding buffer (20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM 2-mercaptoethanol, 0.05 mM spermine, 2 mM spermidine) for 10 minutes at 37°C.[7]

-

Add radiolabeled (e.g., ³H) epi-Sancycline Hydrochloride (e.g., 1 µM) to the 30S subunit solution and incubate for an additional 15 minutes at 37°C.[7]

-

-

Photo-Crosslinking: Irradiate the sample with UV light (e.g., 365 nm) for a defined period (e.g., 2.5 minutes) at 0°C to induce covalent crosslinking between the antibiotic and the ribosome.[7]

-

Analysis:

-

Isolate the 16S rRNA from the crosslinked complexes by phenol (B47542) extraction.

-

Perform primer extension analysis using a set of primers that span the 16S rRNA sequence to identify the sites of modification.[7] The crosslinked antibiotic will cause reverse transcriptase to stop, revealing the binding location.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol is a generalized method based on common in vitro translation assays.[8][9]

Objective: To quantify the inhibitory effect of epi-Sancycline Hydrochloride on protein synthesis.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

-

In Vitro Translation Reaction:

-

Set up a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).

-

Add varying concentrations of epi-Sancycline Hydrochloride to the reaction mixtures. Include a no-drug control.

-

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Quantification of Protein Synthesis:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each drug concentration relative to the no-drug control. Determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Testing

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Objective: To determine the minimum concentration of epi-Sancycline Hydrochloride that inhibits the visible growth of a specific bacterium.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of epi-Sancycline Hydrochloride in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.[11]

Experimental Workflows

Ribosome Binding Assay Workflow

Caption: Experimental workflow for the ribosome binding assay.

In Vitro Protein Synthesis Inhibition Assay Workflow

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Conclusion

epi-Sancycline Hydrochloride exerts its antibacterial effect through a well-defined mechanism shared with other tetracycline antibiotics: the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit. While specific quantitative data for this epimer remains to be fully elucidated, the information available for the closely related compound Sancycline suggests potent antibacterial activity. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the specific properties of epi-Sancycline Hydrochloride and its potential as a therapeutic agent. Future research should focus on generating specific binding affinity and MIC data for epi-Sancycline Hydrochloride to provide a more complete understanding of its pharmacological profile.

References

- 1. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Sancycline hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]

- 4. agscientific.com [agscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. nih.org.pk [nih.org.pk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to epi-Sancycline Hydrochloride and Sancycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Sancycline (B610677) and its C4 epimer, epi-Sancycline. It delves into their chemical properties, biological activity, and stability, offering detailed experimental protocols relevant to their synthesis, analysis, and microbiological evaluation.

Core Chemical and Physical Properties

Sancycline and epi-Sancycline are tetracycline (B611298) antibiotics that are stereoisomers of each other, specifically C4 epimers. This seemingly minor structural difference significantly impacts their biological activity. Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semi-synthetic tetracycline.[1][2] epi-Sancycline is the diastereomer of Sancycline with an inverted stereocenter at the C4 position, which bears the dimethylamino group.[3]

| Property | Sancycline | epi-Sancycline | Sancycline Hydrochloride | epi-Sancycline Hydrochloride |

| Synonyms | 6-Demethyl-6-deoxytetracycline, Bonomycin, Norcycline[2] | 6-Demethyl-6-deoxyepitetracycline, 4-epi-Sancycline[4][5] | Sancycline HCl, GS-2147[6] | Minocycline EP Impurity B[7] |

| CAS Number | 808-26-4[2] | 906364-48-5[3] | 6625-20-3[6] | 906364-48-5 (for free base) |

| Molecular Formula | C₂₁H₂₂N₂O₇[2] | C₂₁H₂₂N₂O₇[3] | C₂₁H₂₃ClN₂O₇[6] | C₂₁H₂₃ClN₂O₇ |

| Molecular Weight | 414.41 g/mol [2] | 414.41 g/mol [3] | 450.87 g/mol [6] | 450.87 g/mol |

| Appearance | Crystalline solid[8] | Solid[5] | Yellow crystalline powder[7] | Yellow fine crystalline powder[7] |

| Storage Stability | ≥ 4 years at -20°C[8] | Data not available, but generally less stable than the parent compound. | Stable for extended periods when stored properly. | Data not available. |

Mechanism of Action and Biological Activity

Both Sancycline and its epimer function by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][9][10] This action is bacteriostatic, meaning it halts bacterial growth and replication.[9]

A critical distinction between the two epimers lies in their antibacterial potency. The stereochemistry at the C4 position is crucial for effective binding to the ribosome. Consequently, 4-epimers of tetracyclines, including epi-Sancycline, exhibit significantly lower antibacterial activity compared to their parent compounds.[9][11] While Sancycline is a broad-spectrum antibiotic active against a range of Gram-positive and Gram-negative bacteria, epi-Sancycline is considered to have minimal antibiotic efficacy.[7][8][9]

Table of Antibacterial Activity for Sancycline

| Bacterial Strain | MIC₉₀ (μg/mL) | Reference |

| Anaerobic Bacteria (339 strains) | 1 | [8] |

| Tetracycline-resistant E. coli | 0.06 - 1 | [8] |

| Tetracycline-resistant S. aureus | 0.06 - 1 | [8] |

| Tetracycline-resistant E. faecalis | 0.06 - 1 | [8] |

| S. aureus (in vivo, mice, ED₅₀) | 0.46 (IV), 0.6 (SC) | [8] |

Stability and Epimerization

Tetracyclines are susceptible to degradation under various conditions, with pH being a critical factor. In weakly acidic solutions (pH 2-6), tetracyclines can undergo reversible epimerization at the C4 position.[12] This means that Sancycline can convert into epi-Sancycline and vice versa, eventually reaching an equilibrium. The rate of this epimerization is influenced by temperature and the presence of certain ions.[13]

Strongly acidic or alkaline conditions can lead to more extensive degradation, forming inactive products such as anhydrotetracyclines and isotetracyclines.[12] A study on a sancycline analog showed that its degradation follows first-order kinetics and is affected by light and temperature.[14]

Experimental Protocols

Synthesis and Purification of Sancycline and epi-Sancycline

4.1.1. Synthesis of Sancycline

Sancycline can be synthesized via the hydrogenolysis of demeclocycline (B601452) (7-chloro-6-demethyltetracycline). A general procedure is outlined below, based on established methods for tetracycline synthesis.[6][15]

-

Reaction: Demeclocycline hydrochloride is dissolved in a suitable solvent system, such as methanol (B129727) or ethanol (B145695) containing a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Catalyst: A palladium-on-carbon (Pd/C) catalyst is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation under pressure in an autoclave.

-

Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed. Sancycline is then precipitated by adjusting the pH and further purified by recrystallization or chromatography.

4.1.2. Preparation and Isolation of epi-Sancycline

epi-Sancycline is typically formed through the epimerization of Sancycline in solution. A protocol for its preparation and isolation can be adapted from methods used for other tetracycline epimers.[16][17]

-

Epimerization: Sancycline is dissolved in an aqueous buffer solution with a pH between 3 and 5. The solution is stirred at a controlled temperature (e.g., room temperature or slightly elevated) to allow epimerization to reach equilibrium.

-

Monitoring: The formation of epi-Sancycline is monitored by HPLC.

-

Isolation: Once a significant amount of the epimer has formed, the mixture is subjected to preparative HPLC to separate Sancycline from epi-Sancycline.

-

Purification: The fractions containing epi-Sancycline are collected, the solvent is removed, and the product is lyophilized to obtain the purified epimer.

Analytical Method for Separation and Quantification

A robust HPLC method is essential for distinguishing and quantifying Sancycline and epi-Sancycline. The following is a representative protocol based on methods developed for other tetracyclines and their epimers.[18][19]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0-2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for baseline separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 270 nm or 350 nm.

-

Quantification: External standards of purified Sancycline and epi-Sancycline are used to generate calibration curves for accurate quantification.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

-

Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a 0.5 McFarland standard, and stock solutions of Sancycline and epi-Sancycline.

-

Procedure:

-

A serial two-fold dilution of each compound is prepared in the microtiter plates using the growth medium.

-

Each well is then inoculated with the standardized bacterial suspension.

-

Positive (no antibiotic) and negative (no bacteria) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Reading the Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

Sancycline is a potent tetracycline antibiotic, while its C4 epimer, epi-Sancycline, demonstrates significantly reduced antibacterial activity. This highlights the critical role of stereochemistry in the interaction of tetracyclines with their ribosomal target. The reversible nature of their epimerization under certain pH conditions is a key consideration in their formulation, analysis, and stability studies. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and biological evaluation of these two closely related compounds, enabling further research into their properties and potential applications.

References

- 1. 4-Epitetracycline hydrochloride | 23313-80-6 | AE22744 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clinivex.com [clinivex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-EPITETRACYCLINE HYDROCHLORIDE | 23313-80-6 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Epitetracycline hydrochloride | TargetMol [targetmol.com]

- 12. obrnutafaza.hr [obrnutafaza.hr]

- 13. Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 15. CN103553960A - Method for preparing 4-epitetracycline from tetracycline urea double salt crystallization mother solution - Google Patents [patents.google.com]

- 16. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives in Chicken Muscle Isolated from a Reversed-Phase Chromatography System Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of epi-Sancycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically detailing the biological activity of epi-Sancycline Hydrochloride is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of its parent compound, Sancycline (B610677), and the general biological properties of tetracycline (B611298) epimers. The experimental protocols provided are established methods for evaluating the biological activity of tetracycline antibiotics and would be suitable for the characterization of epi-Sancycline Hydrochloride.

Introduction

epi-Sancycline Hydrochloride is the 4-epimer of Sancycline Hydrochloride, a semi-synthetic tetracycline antibiotic[1][2]. Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria[3][4][5]. The process of epimerization at the C4 position is a well-documented characteristic of tetracyclines, often occurring in solution under acidic conditions. This stereochemical change can significantly impact the biological activity of the molecule. This document aims to provide a detailed technical guide on the presumed biological activity of epi-Sancycline Hydrochloride, drawing inferences from its parent compound and the broader class of tetracycline antibiotics.

Core Biological Activity: Antibacterial Action

Mechanism of Action

The primary mechanism of antibacterial action for tetracyclines, including Sancycline, is the inhibition of protein synthesis. This is achieved through the reversible binding to the 30S ribosomal subunit in bacteria[1][3]. By binding to the ribosome, Sancycline blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing peptide chain[1][3]. This bacteriostatic action effectively halts bacterial growth and replication. It is highly probable that epi-Sancycline Hydrochloride interacts with the bacterial ribosome in a similar manner.

Antibacterial Spectrum and Potency

Sancycline exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, studies on other tetracyclines have consistently shown that 4-epimers possess significantly reduced antibacterial potency compared to the parent compounds[6][7]. In some cases, the epimer is reported to be nearly inactive[7][8]. This reduction in activity is attributed to a change in the stereochemistry at the C4 position, which is crucial for effective binding to the ribosome.

Table 1: Antibacterial Activity of Sancycline Hydrochloride (Parent Compound)

| Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|

| Anaerobic Bacteria (339 strains) | Average MIC90 = 1 | [9] |

| Tetracycline-resistant E. coli | 0.06 - 1 | [9] |

| Tetracycline-resistant S. aureus | 0.06 - 1 | [9] |

| Tetracycline-resistant E. faecalis | 0.06 - 1 |[9] |

Note: The antibacterial activity of epi-Sancycline Hydrochloride is expected to be significantly lower than the values presented for Sancycline.

Reversible Epimerization

An important consideration is the reversible nature of C4 epimerization. Under certain conditions, epi-Sancycline can revert to the more active Sancycline form[10][11]. This equilibrium means that a preparation of epi-Sancycline may still exhibit some antibacterial activity due to the presence of the parent compound. The rate and extent of this interconversion are dependent on factors such as pH, temperature, and the solvent system.

Potential Non-Antimicrobial Biological Activities

Beyond their antibacterial effects, tetracyclines have been shown to possess a range of non-antimicrobial biological activities. These properties are often retained, and sometimes enhanced, in chemically modified tetracyclines that have reduced antibiotic potency. It is plausible that epi-Sancycline Hydrochloride may also exhibit such effects.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines are known inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix. This inhibitory activity is independent of their antibiotic action and is thought to be mediated by the chelation of zinc ions essential for MMP catalytic activity. Doxycycline, for instance, is used clinically at sub-antimicrobial doses for the treatment of periodontitis due to its MMP-inhibitory effects.

Anti-Inflammatory and Immunomodulatory Effects

Several tetracyclines, including minocycline (B592863) and doxycycline, have demonstrated anti-inflammatory and immunomodulatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and other mediators.

Other Potential Activities

Tetracyclines have also been reported to have anti-apoptotic, anti-angiogenic, and reactive oxygen species (ROS) scavenging properties[3][12]. The structural features responsible for these activities may be present in epi-Sancycline, suggesting it could have similar effects. However, dedicated experimental studies are required to confirm these potential activities.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of epi-Sancycline Hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

epi-Sancycline Hydrochloride

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of epi-Sancycline Hydrochloride Dilutions:

-

Prepare a stock solution of epi-Sancycline Hydrochloride in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range. Typically, this would range from 128 µg/mL down to 0.06 µg/mL.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control well (inoculum in broth without the compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of epi-Sancycline Hydrochloride that completely inhibits visible growth of the bacterium.

-

Cell Viability (Cytotoxicity) Assay using MTT

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of epi-Sancycline Hydrochloride on a mammalian cell line.

Materials:

-

epi-Sancycline Hydrochloride

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of epi-Sancycline Hydrochloride in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for a further 2-4 hours at 37°C in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

-

Summary and Future Directions

Furthermore, based on the known non-antimicrobial properties of other tetracyclines, it is plausible that epi-Sancycline Hydrochloride may possess activities such as MMP inhibition and anti-inflammatory effects.

Future research should focus on:

-

Quantitative assessment of antibacterial activity: Determining the MIC values of purified epi-Sancycline Hydrochloride against a broad panel of bacterial pathogens is essential to confirm its potency.

-

Investigation of non-antimicrobial effects: Studies to evaluate its MMP-inhibitory, anti-inflammatory, and other potential biological activities are warranted.

-

Pharmacokinetic and stability studies: Understanding the in vivo stability of epi-Sancycline and its propensity to convert to Sancycline is crucial for any potential therapeutic development.

This technical guide provides a foundational understanding of the likely biological profile of epi-Sancycline Hydrochloride. However, empirical data is necessary to fully elucidate its specific biological activities and potential as a therapeutic agent or research tool.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN103387511A - Preparation method for sancycline - Google Patents [patents.google.com]

- 3. A Role for Non-Antimicrobial Actions of Tetracyclines in Combating Oxidative Stress in Periodontal and Metabolic Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative activity of four tetracycline analogues against pathogenic bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]

- 7. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. research.wur.nl [research.wur.nl]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Epi-Sancycline Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Sancycline is the 4-epimer of Sancycline, a semisynthetic tetracycline (B611298) antibiotic. The tetracycline class of antibiotics, first discovered in the 1940s, are broad-spectrum agents that inhibit protein synthesis in bacteria. Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a notable member of this family. The discovery of tetracycline epimers, including the 4-epi forms, dates back to the mid-20th century. It was observed that tetracyclines can undergo reversible epimerization at the C4 position under mildly acidic conditions, leading to an equilibrium mixture of the active drug and its less active 4-epimer. While the focus of research and production has been on the biologically active Sancycline, the study of its epimer is crucial for understanding its stability, degradation, and overall pharmacological profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological aspects of epi-Sancycline Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of Sancycline, the parent compound of epi-Sancycline, is provided below. The properties of epi-Sancycline are expected to be very similar due to it being a stereoisomer.

| Property | Value |

| Chemical Formula | C₂₁H₂₂N₂O₇ |

| Molecular Weight | 414.41 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 224-228 °C (decomposes)[1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[2] |

Synthesis of Sancycline and Formation of epi-Sancycline

Synthesis of Sancycline

The synthesis of Sancycline (6-demethyl-6-deoxytetracycline) can be achieved through the catalytic hydrogenation of demeclocycline (B601452) (7-chloro-6-demethyltetracycline).

Experimental Protocol: Synthesis of Sancycline

-

Starting Material: Demeclocycline Hydrochloride

-

Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas, a suitable solvent such as a mixture of dimethylformamide and water.

-

Procedure:

-

Demeclocycline hydrochloride is dissolved in a 1:1 mixture of dimethylformamide and water.

-

The pH of the solution is adjusted to approximately 1.8 with concentrated hydrochloric acid.

-

A 5% palladium on carbon catalyst is added to the mixture.

-

The reaction mixture is subjected to hydrogenation on a Parr shaker under hydrogen pressure until the theoretical amount of hydrogen is consumed.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is then processed to isolate Sancycline.

-

Formation and Isolation of epi-Sancycline

Epi-Sancycline is formed from Sancycline through a reversible epimerization at the C4 position, which is facilitated by acidic conditions (pH 2-6). While this is often considered a degradation pathway leading to a less active product, it is also the basis for obtaining epi-Sancycline. A patented method for preparing 4-epitetracycline from a tetracycline urea (B33335) double salt crystallization mother liquor suggests a general approach that could be adapted for epi-Sancycline.

Conceptual Protocol for epi-Sancycline Formation and Isolation

-

Starting Material: Sancycline

-

Procedure:

-

Dissolve Sancycline in an aqueous solution and acidify to a pH between 2 and 6.

-

Stir the solution at a controlled temperature to allow for epimerization to reach equilibrium, resulting in a mixture of Sancycline and epi-Sancycline.

-

The separation of epi-Sancycline from Sancycline can be achieved using chromatographic techniques, such as thin-layer chromatography or high-performance liquid chromatography (HPLC), taking advantage of the slight differences in polarity and stereochemistry between the two epimers.[3][4]

-

Biological Activity and Mechanism of Action

Mechanism of Action

The mechanism of action for all tetracyclines, including Sancycline and its epimer, involves the inhibition of bacterial protein synthesis.[5][6][7] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[5] Although the fundamental mechanism is the same for both epimers, the difference in stereochemistry at the C4 position is thought to reduce the binding affinity of epi-Sancycline to the ribosome, thereby accounting for its lower biological activity.[8]

Antibacterial Spectrum of Sancycline

Sancycline exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[9] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Sancycline against several bacterial strains. Direct comparative MIC data for epi-Sancycline is not widely available, but it is generally accepted to be significantly less potent.

| Bacterial Strain | MIC (µg/mL) |

| Tetracycline-resistant E. coli | 0.06 - 1 |

| Tetracycline-resistant S. aureus | 0.06 - 1 |

| Tetracycline-resistant E. faecalis | 0.06 - 1 |

| Anaerobic bacteria (average MIC₉₀) | 1 |

Data sourced from Cayman Chemical product information.[9]

Visualizations

Synthesis Pathway of Sancycline

Caption: Synthesis of Sancycline from Demeclocycline.

Mechanism of Action of Tetracyclines

Caption: Tetracycline's inhibition of protein synthesis.

Conclusion

Epi-Sancycline Hydrochloride, the 4-epimer of Sancycline, represents an important, albeit less biologically active, related substance to its parent tetracycline antibiotic. While its discovery was an outcome of stability studies on tetracyclines, dedicated synthetic routes for its isolation are not a primary research focus. Understanding the conditions that lead to its formation from Sancycline is critical for ensuring the quality, efficacy, and stability of Sancycline-based pharmaceutical products. The shared mechanism of action, involving the inhibition of bacterial protein synthesis, highlights the subtle but significant impact of stereochemistry on drug-target interactions and overall biological activity. Further research into the specific biological properties of epi-Sancycline could provide deeper insights into the structure-activity relationships within the tetracycline family.

References

- 1. Sancycline | CAS#:808-26-4 | Chemsrc [chemsrc.com]

- 2. toku-e.com [toku-e.com]

- 3. Simultaneous separation and quantitative determination of tetracycline, anhydrotetracycline, 4-epitetracycline, and 4-epi-anhydrotetracycline in degraded tetracyclines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and determination of anhydrotetracycline, 4-epianhydrotetracycline, tetracycline, and 4-epitetracycline in a tetracycline mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. caymanchem.com [caymanchem.com]

Epi-Sancycline: A Technical Overview of a Tetracycline Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Sancycline (B565406) is a tetracycline (B611298) analog, specifically the C4-epimer of sancycline (B610677). Sancycline itself is a semi-synthetic tetracycline antibiotic. The stereochemistry at the C4 position, which bears the dimethylamino group, is crucial for the antibacterial activity of tetracyclines. Epimerization at this position, a process that can occur in solution, generally leads to a significant reduction in biological activity. This document provides a detailed technical overview of epi-sancycline, focusing on its function as a tetracycline analog, its core mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary antibacterial mechanism of action for tetracyclines, including sancycline, is the inhibition of protein synthesis in bacteria. This is achieved through the following steps:

-

Entry into the bacterial cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the inner cytoplasmic membrane.

-

Binding to the 30S ribosomal subunit: Once inside the cytoplasm, tetracyclines bind reversibly to the 16S rRNA of the 30S ribosomal subunit.[1]

-

Inhibition of aminoacyl-tRNA binding: This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[1]

-

Termination of peptide elongation: By preventing the addition of new amino acids to the growing peptide chain, protein synthesis is halted, leading to a bacteriostatic effect.

Quantitative Data: Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) data for epi-sancycline against a wide range of bacterial strains are scarce in peer-reviewed literature due to its significantly reduced activity, the following table presents typical MIC values for the parent compound, sancycline, against several bacterial species. The expected MIC for epi-sancycline would be substantially higher, reflecting its lower potency.

| Organism | Sancycline MIC (µg/mL) | epi-Sancycline (estimated MIC, µg/mL) | Reference |

| Escherichia coli | 0.5 - 2.0 | > 32 | [1] |

| Staphylococcus aureus | 0.25 - 1.0 | > 16 | [1] |

| Streptococcus pneumoniae | 0.12 - 0.5 | > 8 | [3] |

| Bacillus subtilis | 0.1 - 0.5 | > 8 | [4] |

Note: The estimated MIC values for epi-Sancycline are based on the generally observed significant loss of activity for 4-epimers of tetracyclines.[2][5]

Beyond Antibacterial Action: Non-Antimicrobial Functions of Tetracycline Analogs

Tetracyclines, including analogs like sancycline and potentially its epimer, possess non-antibiotic properties that are of interest in drug development. These activities are often observed at concentrations below those required for antibacterial effects and are independent of their protein synthesis inhibitory mechanism. Key non-antimicrobial functions include:

-

Anti-inflammatory Effects: Tetracyclines can modulate inflammatory responses by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation.[6] They also interfere with key inflammatory signaling pathways.

-

Modulation of Signaling Pathways: Tetracyclines have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the expression of pro-inflammatory cytokines and mediators.[7][8][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard protocol.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sancycline and epi-Sancycline stock solutions

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A pure culture of the test bacterium is grown in CAMHB to the logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: A two-fold serial dilution of the tetracycline analog is prepared in the 96-well plate using CAMHB. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

High-Performance Liquid Chromatography (HPLC) for Epimer Separation

HPLC is a crucial technique to separate and quantify sancycline and epi-sancycline, which often exist in equilibrium in solution.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or oxalate (B1200264) buffer) at a controlled pH. The exact composition and gradient may need optimization.

-

Sancycline and epi-Sancycline reference standards

Procedure:

-

Sample Preparation: Dissolve the tetracycline sample in a suitable solvent, such as methanol (B129727) or the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.05 M potassium phosphate buffer, pH 2.5) is often used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm or 355 nm.

-

-

Analysis: Inject the sample onto the HPLC system. The retention times of sancycline and epi-sancycline will differ, allowing for their separation and quantification by comparing the peak areas to those of the reference standards.

Visualizations

Caption: Reversible epimerization of Sancycline to epi-Sancycline.

Caption: Mechanism of antibacterial action of Sancycline and epi-Sancycline.

Caption: Non-antibiotic anti-inflammatory signaling pathways modulated by tetracyclines.

Conclusion

Epi-sancycline, as the C4-epimer of sancycline, demonstrates the critical role of stereochemistry in the biological activity of tetracycline antibiotics. While its direct antibacterial efficacy is significantly compromised compared to sancycline, the study of such analogs is vital for understanding structure-activity relationships and the chemical stability of this important class of antibiotics. Furthermore, the exploration of non-antimicrobial properties of tetracycline scaffolds continues to be a promising area for the development of novel therapeutics for a range of inflammatory conditions. The experimental protocols outlined provide a foundational framework for the further investigation of epi-sancycline and other tetracycline derivatives.

References

- 1. Tetracycline - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulation by Tetracyclines in the Critically Ill: An Emerging Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to epi-Sancycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Sancycline, the C4-epimer of the tetracycline (B611298) antibiotic Sancycline, represents a critical area of study in the manufacturing, stability, and efficacy of tetracycline-based therapeutics. Tetracyclines, a broad-spectrum class of antibiotics, function by inhibiting protein synthesis in bacteria.[1][2][3] The stereochemistry at the C4 position is crucial for their antibacterial activity; epimerization at this center leads to a significant reduction in efficacy.[4] This guide provides a comprehensive overview of epi-Sancycline Hydrochloride, focusing on its chemical properties, the mechanism of action of tetracyclines and the impact of epimerization, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

The CAS number for the parent compound, epi-Sancycline, is 906364-48-5.[5] While a distinct CAS number for epi-Sancycline Hydrochloride is not consistently reported, chemical suppliers often use the parent compound's CAS number for its salts. For clarity, this document will refer to the hydrochloride salt while utilizing the parent CAS number. Sancycline hydrochloride has a CAS number of 6625-20-3.[6][7]

Table 1: Physicochemical Properties of Sancycline and its Epimer

| Property | Sancycline | epi-Sancycline | Data Source |

| Molecular Formula | C₂₁H₂₂N₂O₇ | C₂₁H₂₂N₂O₇ | Generic |

| Molecular Weight | 414.41 g/mol | 414.41 g/mol | Generic |

| Appearance | Yellow crystalline solid | Data not available | Generic |

| Solubility | Soluble in DMF, DMSO, Ethanol | Data not available | [7] |

Mechanism of Action and the Impact of Epimerization

Tetracycline antibiotics, including Sancycline, exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and halting bacterial growth and replication.[1][2]

The stereochemistry at the C4 position, which bears the dimethylamino group, is critical for this interaction. The naturally occurring and active form of tetracyclines has a specific orientation of this group. Under certain conditions, particularly in solution at acidic pH, epimerization can occur at the C4 carbon, leading to the formation of the 4-epimer, such as epi-Sancycline.[8] These epimers exhibit significantly lower antibacterial activity because their altered three-dimensional structure hinders effective binding to the ribosome.[4][8]

Caption: General mechanism of tetracycline action and the reduced activity of its 4-epimer.

Experimental Protocols

Separation and Quantification of Sancycline and epi-Sancycline by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying tetracyclines from their epimers and other degradation products.[9] The following is a generalized protocol based on common methods for tetracycline analysis.

Objective: To separate and quantify Sancycline and epi-Sancycline in a sample.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

-

Mobile phase: A mixture of aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to pH 2.5 with phosphoric acid), acetonitrile, and methanol (B129727). The exact ratio should be optimized for the specific column and compounds. A common starting point is a gradient elution.[11]

-

Sancycline and epi-Sancycline reference standards

-

Sample for analysis (e.g., bulk drug substance, formulation)

-

Appropriate solvents for sample dissolution (e.g., methanol or mobile phase)

Procedure:

-

Standard Preparation: Prepare a stock solution of Sancycline and epi-Sancycline reference standards in a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution with a mixture of aqueous buffer and organic solvents (acetonitrile/methanol). A typical gradient might start with a lower percentage of organic solvent and increase over time to elute all components.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 355 nm[12]

-

Injection Volume: 20 µL

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Identify the peaks for Sancycline and epi-Sancycline based on the retention times of the reference standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the calibration curve to determine the concentration of Sancycline and epi-Sancycline in the sample.

Caption: Workflow for the separation and quantification of Sancycline and its epimer via HPLC.

Quantitative Data

Specific quantitative data for the biological activity of epi-Sancycline Hydrochloride is scarce in publicly available literature, as research primarily focuses on the active parent compounds. However, it is well-established that 4-epimers of tetracyclines have significantly reduced antibacterial potency. For instance, 4-epitetracycline has exceedingly low biological activity compared to tetracycline.[8] The table below presents hypothetical comparative data based on the known properties of tetracycline epimers.

Table 2: Comparative Antibacterial Activity (Hypothetical MIC values in µg/mL)

| Bacterial Strain | Sancycline | epi-Sancycline |

| Staphylococcus aureus | 0.5 - 2 | > 32 |

| Escherichia coli | 1 - 4 | > 64 |

| Streptococcus pneumoniae | 0.25 - 1 | > 32 |

Note: These values are illustrative and intended to demonstrate the expected significant difference in activity. Actual MIC values would need to be determined experimentally.

Conclusion

Epi-Sancycline Hydrochloride is a critical impurity and degradation product of Sancycline. Its formation through epimerization at the C4 position leads to a dramatic loss of antibacterial activity. Understanding the conditions that favor its formation and having robust analytical methods for its detection and quantification are essential for ensuring the quality, stability, and efficacy of Sancycline-based pharmaceutical products. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug development and quality control. Further research into the specific biological and pharmacokinetic properties of epi-Sancycline could provide deeper insights into the structure-activity relationships of tetracycline antibiotics.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. Sancycline hydrochloride | 6625-20-3 [chemicalbook.com]

- 8. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]

- 9. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of analytical method for determination of tetracyclines in their dosage forms by HPLC using different types of chromatographic stationary phases (RP-C8 and RP-C18) [ejah.journals.ekb.eg]

- 11. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

molecular weight of epi-Sancycline Hydrochloride

An In-depth Guide to the Molecular Weight of epi-Sancycline Hydrochloride

This technical guide provides a comprehensive overview of the , a semi-synthetic antibiotic related to the tetracycline (B611298) family. The document is intended for researchers, scientists, and professionals in the field of drug development who require precise chemical and physical data for this compound.

Chemical Identity and Molecular Weight

epi-Sancycline Hydrochloride is the hydrochloride salt of epi-Sancycline. The addition of hydrochloric acid to the parent compound, epi-Sancycline (C₂₁H₂₂N₂O₇, MW: 414.41 g/mol ), results in the formation of the hydrochloride salt.[][2]

The key quantitative data for epi-Sancycline Hydrochloride are as follows:

Data Presentation: Elemental Composition

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the elemental composition of epi-Sancycline Hydrochloride and the contribution of each element to its total molecular weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Contribution (u) | Percent Composition |

| Carbon | C | 21 | 12.011 | 252.231 | 55.94% |

| Hydrogen | H | 23 | 1.008 | 23.184 | 5.14% |

| Chlorine | Cl | 1 | 35.453 | 35.453 | 7.86% |

| Nitrogen | N | 2 | 14.007 | 28.014 | 6.21% |

| Oxygen | O | 7 | 15.999 | 111.993 | 24.84% |

| Total | 450.875 | 100% |

Note: The total molecular weight is calculated based on standard atomic weights and may show minor rounding differences from source to source. The elemental analysis percentages are consistent with published data.[3]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The molecular weight of a small molecule like epi-Sancycline Hydrochloride is most accurately determined experimentally using mass spectrometry (MS). High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred for their ability to provide precise mass measurements, which can confirm the elemental formula.[2]

Below is a generalized protocol for this determination.

Objective: To experimentally verify the molecular weight of an epi-Sancycline Hydrochloride sample.

Materials:

-

epi-Sancycline Hydrochloride sample

-

High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

-

Acid modifier (e.g., formic acid)

-

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

-

Calibration standard with known masses covering the desired range

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the epi-Sancycline Hydrochloride sample.

-

Dissolve the sample in a suitable solvent system to a final concentration of approximately 1 µg/mL. A typical solvent for Electrospray Ionization (ESI) is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.

-

-

Instrument Calibration:

-

Ionization and Analysis:

-

Introduce the sample solution into the mass spectrometer's ion source, typically via direct infusion or through a liquid chromatography (LC) system.

-

Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for this molecule, as it minimizes fragmentation and primarily generates the protonated molecular ion [M+H]⁺.[2][4]

-

The generated ions are then transferred to the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Interpretation:

-

Acquire the mass spectrum. For epi-Sancycline Hydrochloride (formula weight of 450.87), the primary ion of interest would be the protonated molecule [C₂₁H₂₃ClN₂O₇ + H]⁺.

-

The expected m/z value for this singly charged ion would be approximately 451.88.

-

The resulting spectrum plots ion intensity against the m/z ratio. The prominent peak corresponding to the analyte allows for the determination of its molecular mass.[4]

-

Visualizations

The following diagrams illustrate the logical and experimental workflows related to determining the .

References

A Technical Guide to Semi-Synthetic Tetracycline Antibiotics for Research Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of semi-synthetic tetracycline (B611298) antibiotics. It covers their core mechanisms of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways involved in their antibacterial and non-antibiotic effects.

Introduction to Semi-Synthetic Tetracyclines

Tetracyclines are a class of broad-spectrum antibiotics originally derived from Streptomyces bacteria.[1] Semi-synthetic derivatives were developed to improve upon the pharmacological properties of the parent compounds, offering enhanced stability, better absorption, and a broader spectrum of activity.[2][3] This class primarily includes doxycycline (B596269), minocycline, lymecycline, and the more recent glycylcycline derivative, tigecycline (B611373).[4][5] These agents are widely used in both clinical and research settings to study and combat a variety of bacterial infections, and increasingly, for their non-antibiotic properties.[1][6]

Mechanism of Antibacterial Action

The primary antibacterial mechanism of all tetracyclines, including the semi-synthetic derivatives, is the inhibition of protein synthesis in bacteria.[7][8] They achieve this by reversibly binding to the 30S ribosomal subunit.[7][8] This binding event physically blocks the docking of aminoacyl-tRNA to the A site of the ribosome-mRNA complex, thereby preventing the addition of new amino acids to the growing peptide chain and ultimately halting protein elongation.[7][8] This bacteriostatic action effectively stops bacterial growth and replication.[2]

Below is a diagram illustrating the antibacterial mechanism of action of semi-synthetic tetracyclines.

Quantitative Efficacy and Pharmacokinetics

The in vitro potency of semi-synthetic tetracyclines is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The pharmacokinetic profiles of these drugs determine their distribution and persistence in the body.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC ranges for doxycycline, minocycline, and tigecycline against several clinically significant bacterial species.

| Antibiotic | Staphylococcus aureus (MRSA) (μg/mL) | Streptococcus pneumoniae (μg/mL) | Escherichia coli (μg/mL) |

| Doxycycline | 0.125 - >128 | 0.06 - 16 | 1 - >128[8] |

| Minocycline | ≤1 - >4 | ≤0.5 | 2 - >16 |

| Tigecycline | ≤0.5 - 2 | ≤0.06 - 0.25 | ≤0.5 - 2 |

Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.

Pharmacokinetic Properties

The table below provides a comparative overview of the key pharmacokinetic parameters for doxycycline, minocycline, and tigecycline.

| Parameter | Doxycycline | Minocycline | Tigecycline |

| Bioavailability | ~100% (oral)[9] | 90-100% (oral)[10] | Not administered orally[11] |

| Protein Binding | 80-90%[9] | 76%[10] | 71-89%[12] |

| Elimination Half-life | 10-22 hours[9] | 11-22 hours[10] | 42.4 hours[12] |

| Metabolism | Negligible[9] | Hepatic[10] | Not extensively metabolized[13] |

| Primary Excretion | Feces (70-80%), Urine (20-30%)[10] | Feces (19%), Urine (10-13%)[10] | Biliary/Fecal (59%), Renal (33%)[12] |

Non-Antibiotic Mechanisms and Signaling Pathways

Beyond their antimicrobial effects, semi-synthetic tetracyclines, particularly doxycycline and minocycline, exhibit significant non-antibiotic properties, including anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory activities.[14][15] These effects are being actively investigated for therapeutic applications in a range of non-infectious diseases.

Anti-inflammatory Effects of Doxycycline

Doxycycline exerts anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways such as NF-κB.[6][16]

The following diagram illustrates the anti-inflammatory signaling pathway of doxycycline.

Neuroprotective and Anti-Apoptotic Effects of Minocycline

Minocycline has demonstrated neuroprotective effects in various models of neurological disease.[17] Its mechanisms of action include the inhibition of microglial activation, reduction of oxidative stress, and modulation of apoptotic pathways.[7][17]

The diagram below outlines the anti-apoptotic signaling pathways influenced by minocycline.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the research of semi-synthetic tetracycline antibiotics.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of a semi-synthetic tetracycline against a bacterial strain using the broth microdilution method in a 96-well plate format.[13]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Semi-synthetic tetracycline antibiotic stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of the tetracycline antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in broth directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest antibiotic concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From an overnight culture, prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

-

The following workflow diagram illustrates the broth microdilution protocol.

Gelatin Zymography for Matrix Metalloproteinase (MMP) Inhibition

This protocol describes the use of gelatin zymography to assess the inhibitory effect of a semi-synthetic tetracycline on the activity of MMP-2 and MMP-9.[4][17]

Materials:

-

Cell culture or tissue samples

-

SDS-PAGE equipment

-

Polyacrylamide gel containing gelatin (1 mg/mL)

-

Sample buffer (non-reducing)

-

Renaturing buffer (e.g., 2.5% Triton X-100)

-

Developing buffer (containing CaCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Collect cell culture supernatant or prepare tissue extracts.

-

Determine the protein concentration of the samples.

-

Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Load the samples onto a polyacrylamide gel containing gelatin.

-

Run the electrophoresis at a constant voltage at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS.

-

Incubate the gel in developing buffer at 37°C for 12-48 hours. This allows the MMPs to digest the gelatin in the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

-